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Abstract
This technical guide provides an in-depth analysis of the molecular structure and bonding of o-
phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid. It is designed to be a

comprehensive resource for researchers, scientists, and professionals in drug development,

offering detailed information on the compound's synthesis, structural characteristics, and

physicochemical properties. This document includes tabulated quantitative data, detailed

experimental protocols, and visualizations of key chemical processes to facilitate a thorough

understanding of this important chemical intermediate.

Introduction
O-phenolsulfonic acid (Figure 1) is an aromatic organic compound with the chemical formula

C₆H₆O₄S.[1][2] It consists of a phenol ring substituted with a sulfonic acid group at the ortho

position. This substitution pattern confers specific chemical and physical properties that make it

a valuable intermediate in various industrial applications, including the synthesis of

pharmaceuticals, dyes, and specialized polymers.[1] The proximity of the hydroxyl and sulfonic

acid groups leads to intramolecular interactions that influence its acidity, reactivity, and spectral

characteristics. A precise understanding of its molecular structure and bonding is therefore

crucial for its effective utilization in research and development.
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Figure 1. 2D and 3D structures of o-phenolsulfonic acid.

Molecular Structure and Bonding
The molecular structure of o-phenolsulfonic acid is characterized by a benzene ring with

hydroxyl (-OH) and sulfonic acid (-SO₃H) groups attached to adjacent carbon atoms. This

arrangement allows for potential intramolecular hydrogen bonding between the two functional

groups, which can influence the molecule's conformation and reactivity.

Bond Lengths and Angles
Precise experimental data on the crystal structure of o-phenolsulfonic acid is not readily

available in the public domain. However, analysis of a closely related compound, 2-

benzenesulfonamido-3-hydroxypropanoic acid, provides insight into the typical bond lengths

and angles of the benzenesulfonyl moiety.[3][4] These values, presented in Table 1, can serve

as a reasonable approximation for the sulfonic acid group in o-phenolsulfonic acid.

Bond/Angle Parameter Value

Bond Lengths S=O ~1.43 Å

S-C ~1.77 Å

C-C (aromatic) ~1.39 Å

C-O (hydroxyl) ~1.36 Å

Bond Angles O=S=O ~120°

O=S-C ~107°

C-S-C ~105°

C-C-O (hydroxyl) ~119°

Table 1. Approximated bond lengths and angles for o-phenolsulfonic acid based on related

structures.[3][4]

Physicochemical Properties
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A summary of the key physicochemical properties of o-phenolsulfonic acid is provided in

Table 2.

Property Value Reference

Molecular Formula C₆H₆O₄S [2]

Molecular Weight 174.18 g/mol [2]

IUPAC Name 2-hydroxybenzenesulfonic acid [2]

CAS Number 609-46-1 [2]

Appearance
Yellowish liquid, turns brown

on exposure to air
[5]

Solubility Soluble in alcohol [5]

pKa (Sulfonic Acid Group) -0.60 ± 0.15 (Predicted) [5]

Table 2. Physicochemical properties of o-phenolsulfonic acid.

Experimental Protocols
Synthesis of o-Phenolsulfonic Acid (Kinetic Control)
The synthesis of o-phenolsulfonic acid is typically achieved through the electrophilic

sulfonation of phenol with concentrated sulfuric acid. The ortho isomer is the kinetically favored

product at lower temperatures.[1]

Experimental Workflow:

Phenol

Reaction Vessel
(Low Temperature, e.g., 280 K)

Conc. H₂SO₄

Mixture of o- and p-phenolsulfonic acid
(Ortho as major product)

Sulfonation Separation/Purification
(e.g., Fractional Crystallization or HPLC) Pure o-Phenolsulfonic Acid

Click to download full resolution via product page
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Caption: Synthesis workflow for o-phenolsulfonic acid.

Materials:

Phenol (94 g)

Concentrated sulfuric acid (98 g)

Ice bath

Three-neck flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

In a three-neck flask, add 94 g of phenol.

Cool the flask in an ice bath to maintain a low temperature (around 280 K).

Slowly add 98 g of concentrated sulfuric acid to the phenol with constant stirring, ensuring

the temperature does not rise significantly.

After the addition is complete, continue stirring the mixture at a low temperature for several

hours to favor the formation of the ortho isomer.[1]

The resulting product will be a mixture of o- and p-phenolsulfonic acid, with the ortho isomer

as the major component.

Separation and Purification of o-Phenolsulfonic Acid
The separation of o- and p-phenolsulfonic acid isomers can be challenging.[6] Techniques such

as fractional crystallization or high-performance liquid chromatography (HPLC) can be

employed.

Protocol for Separation via Fractional Crystallization (General Approach):

Dissolve the isomeric mixture in a minimum amount of hot water.

Allow the solution to cool slowly. The p-isomer is generally less soluble and will crystallize

out first.
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Filter the crystals of the p-isomer.

The mother liquor will be enriched with the o-isomer. Further concentration and cooling can

lead to the crystallization of o-phenolsulfonic acid. Multiple recrystallization steps may be

necessary to achieve high purity.

Protocol for Separation via HPLC (General Approach):

Column: A C18 reversed-phase column is often suitable.

Mobile Phase: A mixture of water (with a small amount of acid, e.g., trifluoroacetic acid) and

a polar organic solvent like methanol or acetonitrile. The gradient and composition will need

to be optimized.

Detection: UV detection at a wavelength where both isomers absorb (e.g., around 280 nm).

Spectroscopic Analysis
Sample Preparation:

FTIR: A thin film of the purified liquid sample can be prepared between two KBr plates.

NMR: Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g.,

D₂O or DMSO-d₆).

Instrumentation Parameters:

FTIR: A standard mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ is typically used.

NMR: A 400 MHz or higher field spectrometer is recommended for better resolution.

Spectroscopic Data and Interpretation
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of o-phenolsulfonic acid is expected to show characteristic absorption

bands for the hydroxyl, sulfonic acid, and aromatic functional groups. The expected peak

assignments are summarized in Table 3.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3500 - 3200 (broad) O-H stretch Phenolic -OH

3000 - 2500 (broad) O-H stretch Sulfonic acid -OH

~3030 C-H stretch Aromatic C-H

1600 - 1450 C=C stretch Aromatic ring

~1350 and ~1175
S=O asymmetric and

symmetric stretch
Sulfonic acid

~1225 C-O stretch Phenolic C-O

~1030 S-O stretch Sulfonic acid

Table 3. Predicted FTIR peak assignments for o-phenolsulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of

the hydrogen and carbon atoms in the molecule. The predicted chemical shifts are presented in

Tables 4 and 5.

Logical Relationship for NMR Chemical Shifts:

Electron-withdrawing (-SO₃H)
and Electron-donating (-OH) groups

Aromatic Protons (¹H)

Influence

Aromatic Carbons (¹³C)

Influence

Observed Chemical Shifts (δ)

Determine Determine
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Click to download full resolution via product page

Caption: Factors influencing NMR chemical shifts.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 7.0 - 7.2 d ~8

H-4 7.4 - 7.6 t ~8

H-5 6.9 - 7.1 t ~8

H-6 7.7 - 7.9 d ~8

-OH Variable (broad) s -

-SO₃H Variable (broad) s -

Table 4. Predicted ¹H NMR data for o-phenolsulfonic acid.

Carbon Predicted Chemical Shift (δ, ppm)

C-1 (-OH) 155 - 160

C-2 (-SO₃H) 125 - 130

C-3 115 - 120

C-4 130 - 135

C-5 120 - 125

C-6 130 - 135

Table 5. Predicted ¹³C NMR data for o-phenolsulfonic acid.

Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of

o-phenolsulfonic acid. While experimental data for some structural parameters remain

elusive, the information compiled from related compounds and predictive models offers a solid
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foundation for researchers and professionals working with this molecule. The provided

experimental protocols for synthesis and analysis, though general, serve as a starting point for

laboratory work. Further research to obtain a complete set of experimental data for pure o-
phenolsulfonic acid is encouraged to refine our understanding of this versatile chemical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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